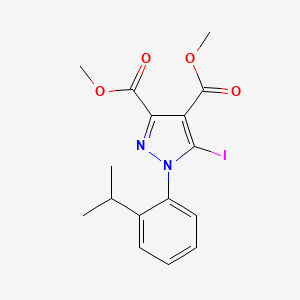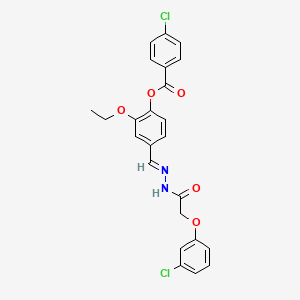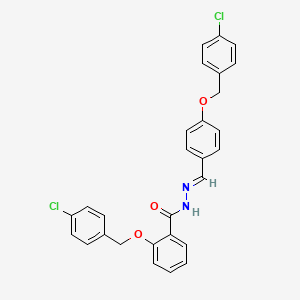
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 5 and two ester groups at positions 3 and 4, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method includes the reaction of 4-iodosydnone with dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene for several hours. The reaction mixture is then evaporated, and the resulting oil is purified using column chromatography with dichloromethane as the solvent. The final product is crystallized from methanol to obtain white crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Ester Hydrolysis: The ester groups at positions 3 and 4 can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the substituents.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Scientific Research Applications
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Mechanism of Action
The specific mechanism of action for dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The iodine atom and ester groups may influence the compound’s binding affinity and selectivity towards these targets, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(2-isopropylphenyl)pyrazole-3,4-dicarboxylate: Lacks the iodine atom at position 5.
5-Bromo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate: Contains a bromine atom instead of iodine.
Dimethyl 1-phenylpyrazole-3,4-dicarboxylate: Lacks the isopropyl group on the phenyl ring.
Uniqueness
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the isopropyl group and ester functionalities further enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
618444-06-7 |
|---|---|
Molecular Formula |
C16H17IN2O4 |
Molecular Weight |
428.22 g/mol |
IUPAC Name |
dimethyl 5-iodo-1-(2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17IN2O4/c1-9(2)10-7-5-6-8-11(10)19-14(17)12(15(20)22-3)13(18-19)16(21)23-4/h5-9H,1-4H3 |
InChI Key |
YYLAKKYTXHIWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028776.png)
![4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12028777.png)
![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12028782.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12028788.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12028791.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028802.png)

![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)



![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
